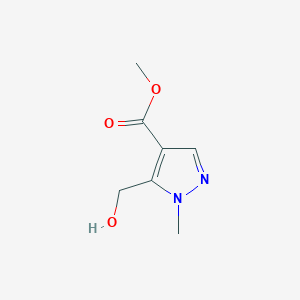![molecular formula C24H19Cl2IN6OS B10906581 N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10906581.png)
N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” is a synthetic organic compound characterized by its complex structure, which includes multiple functional groups such as triazole, phenyl, and hydrazide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the phenyl and iodoaniline groups. The final steps often involve the formation of the hydrazide linkage and the incorporation of the dichlorophenylmethylidene moiety. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
“N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may find use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of “N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” would depend on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-CHLOROANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
- **N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-BROMOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE
Uniqueness
The uniqueness of “N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]-2-({5-[(4-IODOANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE” lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. The presence of the iodoaniline group, for example, may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Eigenschaften
Molekularformel |
C24H19Cl2IN6OS |
|---|---|
Molekulargewicht |
637.3 g/mol |
IUPAC-Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[[5-[(4-iodoanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2IN6OS/c25-17-7-6-16(21(26)12-17)13-29-31-23(34)15-35-24-32-30-22(33(24)20-4-2-1-3-5-20)14-28-19-10-8-18(27)9-11-19/h1-13,28H,14-15H2,(H,31,34)/b29-13+ |
InChI-Schlüssel |
AGXQMJNXMNARHK-VFLNYLIXSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=C(C=C3)Cl)Cl)CNC4=CC=C(C=C4)I |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=C(C=C3)Cl)Cl)CNC4=CC=C(C=C4)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(1E)-1-{2-[(2-phenylcyclopropyl)carbonyl]hydrazinylidene}ethyl]phenyl}thiophene-2-carboxamide](/img/structure/B10906504.png)
![1-[(4-fluorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10906507.png)
![tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate](/img/structure/B10906511.png)
![Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10906517.png)

![2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906529.png)


![N'-{(E)-[5-(3-bromophenyl)furan-2-yl]methylidene}-9H-xanthene-9-carbohydrazide](/img/structure/B10906556.png)

![2-[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]ethanol](/img/structure/B10906569.png)
![5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B10906571.png)
![3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B10906582.png)
![N'~1~,N'~6~-di[(6E)-bicyclo[3.2.0]hept-3-en-6-ylidene]hexanedihydrazide](/img/structure/B10906595.png)
